4'-Nitro-biphenyl-4-acetic acid
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Overview
Description
4’-Nitro-biphenyl-4-acetic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 4’ position and an acetic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-biphenyl-4-acetic acid typically involves the nitration of biphenyl derivatives followed by acylation. One common method is the Friedel-Crafts acylation of biphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4’-Nitro-biphenyl-4-acetic acid may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-biphenyl-4-acetic acid undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group activates the biphenyl ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetic acid group can undergo oxidation to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Electrophilic Substitution: Halogenated biphenyl derivatives.
Reduction: 4’-Amino-biphenyl-4-acetic acid.
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Scientific Research Applications
4’-Nitro-biphenyl-4-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Nitro-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and activity .
Comparison with Similar Compounds
4-Biphenylacetic Acid: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
4’-Amino-biphenyl-4-acetic Acid: The reduced form of 4’-Nitro-biphenyl-4-acetic acid with different chemical properties and reactivity.
Biphenyl-4,4’-dicarboxylic Acid: An oxidation product with two carboxylic acid groups, used in polymer synthesis.
Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H11NO4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17) |
InChI Key |
OKJNZPOMYKUYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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